N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine
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Overview
Description
“N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine” is a compound that has been studied for its ability to inactivate serine proteases . It forms a covalent enzyme-inhibitor linkage in the form of a carbamate derivative .
Synthesis Analysis
The synthesis of this compound involves the formation of a negatively charged Michaelis complex, which undergoes a Lossen rearrangement . This rearrangement gives rise to an isocyanate intermediate that reacts with the side chain of the active site serine .Molecular Structure Analysis
The molecular structure of this compound is complex. The peptide part of the inhibitor does not form the usual antiparallel beta-sheet in the P binding cleft but protrudes out of the active site and is stabilized by a network of water molecules .Chemical Reactions Analysis
The chemical reaction involved in the formation of this compound is a Lossen rearrangement, which results in the formation of an isocyanate intermediate . This intermediate then reacts with the side chain of the active site serine .properties
IUPAC Name |
[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O7/c1-19(30-28(38)39-29(2,3)4)26(36)33-17-11-16-23(33)25(35)31-24(34)22(18-20-12-7-5-8-13-20)32-40-27(37)21-14-9-6-10-15-21/h5-10,12-15,19,22-23,32H,11,16-18H2,1-4H3,(H,30,38)(H,31,34,35)/t19-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZJHWQXGBWDNZ-VJBMBRPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NOC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NOC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166218 |
Source
|
Record name | N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine | |
CAS RN |
157135-53-0 |
Source
|
Record name | N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157135530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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